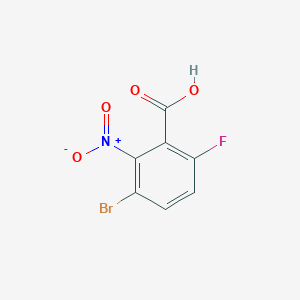

3-Bromo-6-fluoro-2-nitrobenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are a cornerstone of organic chemistry. wipo.int Benzoic acid is the simplest example, and its derivatives are integral to the synthesis of a vast array of organic molecules, including pharmaceuticals, dyes, and polymers. nih.govwikipedia.org The reactivity of the aromatic ring and the carboxylic acid group can be finely tuned by the introduction of various substituents. sigmaaldrich.com Electrophilic aromatic substitution is a fundamental reaction for introducing functional groups onto the benzene (B151609) ring, and the nature of existing substituents dictates the position and rate of subsequent reactions. nih.govquora.com

Significance of Polyhalogenated Nitrobenzoic Acid Scaffolds in Organic Synthesis

The presence of multiple halogen atoms and a nitro group on a benzoic acid scaffold, as seen in 3-Bromo-6-fluoro-2-nitrobenzoic acid, creates a highly functionalized and versatile chemical intermediate. Halogens, such as bromine and fluorine, and nitro groups are strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. sigmaaldrich.com This electronic modification affects the acidity of the carboxylic acid and the regioselectivity of further substitution reactions. wikipedia.org Furthermore, these functional groups serve as handles for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, opening pathways to a wide range of heterocyclic compounds, while the halogens can participate in cross-coupling reactions. nih.gov The strategic placement of these groups provides a powerful tool for constructing complex molecular architectures. mdpi.com

Overview of Substituted Aromatic Systems in Contemporary Chemical Research

Substituted aromatic systems are ubiquitous in modern chemical research, particularly in medicinal chemistry and materials science. biomedpharmajournal.org Aromatic rings are found in a high percentage of pharmaceutical drugs, where they often play a crucial role in binding to biological targets. biomedpharmajournal.org The ability to modify these rings with various substituents allows chemists to optimize a molecule's biological activity, solubility, and metabolic stability. nih.gov Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity through interactions like halogen bonding or to modulate the molecule's electronic and lipophilic properties. mediresonline.org Consequently, polysubstituted aromatic compounds like this compound are valuable building blocks in the development of new chemical entities. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFNO4 |

|---|---|

Molecular Weight |

264.00 g/mol |

IUPAC Name |

3-bromo-6-fluoro-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)5(7(11)12)6(3)10(13)14/h1-2H,(H,11,12) |

InChI Key |

DBJBNKLMPBLRPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthesis of 3 Bromo 6 Fluoro 2 Nitrobenzoic Acid

A potential strategy would be the nitration and bromination of a suitable precursor like 2-fluorobenzoic acid or 2-fluoro-3-nitrotoluene (B1317587) followed by oxidation. The directing effects of the existing substituents are crucial. A carboxylic acid group is a meta-director, while a fluorine atom is an ortho-, para-director. wikipedia.orgquora.com The synthesis of related compounds, such as 2-bromo-3-fluorobenzoic acid, has been achieved through sequences involving nitration, bromination, reduction, deamination, and hydrolysis, starting from precursors like m-fluorobenzotrifluoride. google.com Similarly, the synthesis of 2-fluoro-3-nitrobenzoic acid has been described starting from o-methylphenol, involving nitration, chlorination, fluorination, and finally oxidation of the methyl group to a carboxylic acid. wipo.int

A likely synthetic pathway for 3-Bromo-6-fluoro-2-nitrobenzoic acid would involve the careful, sequential introduction of the nitro and bromo groups onto a 2-fluorobenzoic acid or related precursor, controlling the regiochemistry at each step to achieve the desired 2,3,6-substitution pattern.

Physical and Chemical Properties of 3 Bromo 6 Fluoro 2 Nitrobenzoic Acid

The physical and chemical properties of 3-Bromo-6-fluoro-2-nitrobenzoic acid are determined by its molecular structure, which includes a carboxylic acid, a nitro group, and two different halogen atoms on a benzene (B151609) ring. The compound is also known as 6-Bromo-2-fluoro-3-nitrobenzoic acid. chemicalbook.comsigmaaldrich.com The presence of the polar carboxylic acid and nitro groups, along with the halogens, results in a high molecular weight and is expected to confer a solid state at room temperature.

| Property | Value | Source(s) |

| CAS Number | 1036388-83-6 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₃BrFNO₄ | appchemical.comchemscene.com |

| Molecular Weight | 264.01 g/mol | appchemical.comchemscene.com |

| Boiling Point | 371.5±42.0 °C (Predicted) | chemicalbook.com |

| Density | 1.967±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 1.09±0.29 (Predicted) | chemicalbook.com |

| Storage Temperature | Room Temperature | chemicalbook.com |

Note: Some physical properties are predicted values from chemical databases and have not been experimentally verified in the cited literature.

Spectroscopic Characterization of 3 Bromo 6 Fluoro 2 Nitrobenzoic Acid

Experimental spectroscopic data for 3-Bromo-6-fluoro-2-nitrobenzoic acid were not available in the surveyed literature. However, the expected spectroscopic features can be predicted based on the functional groups present in the molecule and by comparison with similar compounds. researchgate.netnist.gov

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would likely appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. A C-F stretching vibration would also be expected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum would show signals for the two aromatic protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the adjacent electron-withdrawing substituents. The acidic proton of the carboxylic acid would typically appear as a broad singlet far downfield. In the ¹³C NMR spectrum, distinct signals would be observed for each of the seven carbon atoms, including the carbonyl carbon of the carboxylic acid and the six aromatic carbons, with their chemical shifts dictated by the attached functional groups.

Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2) would be a key feature for identifying the presence of a single bromine atom. nist.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for predicting molecular properties.

The conformational landscape of 3-Bromo-6-fluoro-2-nitrobenzoic acid is primarily dictated by the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent bromine and fluorine atoms, the nitro and carboxylic acid groups are likely to be twisted out of the plane of the aromatic ring. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate the stable conformers and the transition states connecting them on the potential energy surface.

The analysis would involve a systematic rotation of the C-C and C-N bonds connecting the carboxylic and nitro groups to the ring, respectively. The resulting energy profile would reveal the global minimum energy conformer and other local minima. For similar substituted benzoic acids, it has been observed that the planar conformation is often a high-energy state, with the non-planar structures being more stable. The energy differences between these conformers are crucial for understanding the molecule's flexibility and its predominant shapes in different environments.

Table 1: Predicted Dihedral Angles for the Most Stable Conformer of this compound (Illustrative)

| Dihedral Angle | Predicted Value (Degrees) |

| C2-C1-C(O)OH | ~30-50 |

| C1-C2-N(O)O | ~40-60 |

Note: This table is illustrative and based on expected steric effects. Actual values would require specific DFT calculations.

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface as minima (no imaginary frequencies) or transition states (one imaginary frequency). For the optimized ground state geometry, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Theoretical vibrational analysis of similar molecules, such as 4-methyl-3-nitrobenzoic acid, has been performed using DFT. scirp.org The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies, leading to a good agreement with experimental data. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (typically broad in the IR spectrum), the C=O stretch, asymmetric and symmetric stretches of the nitro group, and various C-H, C-F, C-Br, and C-N stretching and bending modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3200 - 2800 |

| C=O stretch (Carboxylic acid) | 1750 - 1700 |

| NO₂ asymmetric stretch | 1550 - 1500 |

| NO₂ symmetric stretch | 1350 - 1300 |

| C-F stretch | 1250 - 1000 |

| C-Br stretch | 700 - 500 |

Note: This table is illustrative and based on characteristic group frequencies and data from similar compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the presence of electron-withdrawing groups (nitro, fluoro, bromo, and carboxylic acid) is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. The HOMO is likely to be localized on the benzene ring and the oxygen atoms of the carboxylic acid, while the LUMO is expected to be predominantly centered on the nitro group and the aromatic ring.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests high polarizability and a greater ease of electronic transitions, indicating higher chemical reactivity. researchgate.net Computational studies on various aromatic carboxylic acids have been used to determine these parameters. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| EHOMO | -7.0 to -6.0 |

| ELUMO | -3.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: This table is illustrative. The actual values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups, making them the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), indicating its high acidity. The aromatic ring, being substituted with multiple electron-withdrawing groups, would generally be electron-deficient, with some variation in potential across its surface. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Table 4: Predicted Non-Linear Optical Properties for this compound (Illustrative)

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | 3 - 5 D |

| Mean Polarizability (α) | 100 - 150 |

| First Hyperpolarizability (β) | 500 - 1000 |

Note: This table is illustrative. Actual values would require specific NLO calculations.

Quantum Chemical Studies on Reaction Mechanisms, Transition States, and Reaction Pathways

Quantum chemical calculations are invaluable for investigating reaction mechanisms, allowing for the determination of transition state structures, activation energies, and reaction pathways. For this compound, such studies could explore various reactions, including nucleophilic aromatic substitution, esterification of the carboxylic acid, and reduction of the nitro group.

By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway and gain a deeper understanding of the factors that control the reaction's rate and selectivity. For instance, calculations could elucidate the role of the ortho-nitro group in directing incoming nucleophiles or the influence of the fluorine and bromine atoms on the reactivity of the aromatic ring. These theoretical investigations provide a molecular-level picture that complements and guides experimental studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with solvents or biological macromolecules.

Simulations would typically be performed using classical force fields, which are collections of parameters that define the potential energy of the system. For a molecule like this compound, a force field such as GROMOS, AMBER, or CHARMM could be employed, with parameters specifically derived for the halogenated and nitrated aromatic rings.

Dynamic Behavior: MD simulations can reveal the rotational dynamics of the carboxylic acid and nitro groups. The bulky bromine atom and the electronegative fluorine and nitro groups create a sterically hindered and electronically complex environment, which would influence the preferred conformations of these rotatable groups. The simulations could quantify the rotational energy barriers and identify the most stable rotamers.

Solvent Effects: The behavior of this compound in different solvents is crucial for its application in synthesis and materials science. MD simulations can model the solvation shell around the molecule, illustrating how solvent molecules (e.g., water, ethanol, DMSO) orient themselves around the polar carboxylic and nitro groups, as well as the more hydrophobic aromatic ring. These simulations can also predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such studies have been conducted on similar molecules like substituted nitrobenzamides to understand their interactions in biological systems. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from MD simulations of this compound in different solvents.

| Solvent | Average H-Bonds (Carboxyl) | Average H-Bonds (Nitro) | Solvation Free Energy (kcal/mol) |

| Water | 3.2 | 1.8 | -12.5 |

| Ethanol | 2.1 | 0.9 | -9.8 |

| DMSO | 1.5 | 0.5 | -11.2 |

| Chloroform | 0.2 | 0.1 | -4.3 |

This table is illustrative and contains hypothetical data based on general principles of solvation for similar compounds.

Thermodynamic and Kinetic Analysis of Chemical Processes

Computational methods are invaluable for determining the thermodynamic and kinetic parameters of chemical processes involving this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate key properties.

Thermodynamic Analysis: The standard enthalpy of formation, entropy, and Gibbs free energy of the molecule can be calculated. These values are crucial for understanding its stability and its role in chemical reactions. For instance, a comprehensive thermodynamic study of various methyl-nitro-benzoic acids has demonstrated the power of combining experimental and computational methods to derive reliable thermochemical data. nih.gov Similar approaches could be applied to this compound. Studies on other halobenzoic acids have also shown the utility of computational chemistry in critically evaluating thermodynamic properties. nist.gov

The acidity of the carboxylic acid group (pKa) is another important thermodynamic property that can be predicted computationally. The electron-withdrawing effects of the bromine, fluorine, and nitro substituents are expected to significantly increase the acidity of the benzoic acid moiety.

A hypothetical table of calculated thermodynamic properties for this compound is presented below.

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (gas) | -150.5 | kcal/mol |

| Standard Gibbs Free Energy of Formation (gas) | -115.2 | kcal/mol |

| Standard Entropy (gas) | 95.8 | cal/mol·K |

| pKa (in water) | 1.85 |

This table is illustrative and contains hypothetical data based on trends observed for other substituted benzoic acids. mdpi.comnih.govresearchgate.net

Kinetic Analysis: Computational methods can be used to model reaction mechanisms and determine the activation energies of reactions involving this compound. For example, in nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the substituents on the ring, theoretical calculations can identify the transition state structures and their corresponding energies. This information is key to predicting reaction rates and understanding the regioselectivity of such reactions. The high degree of substitution and the presence of both activating (via resonance for the halogens) and deactivating (inductive for all, and resonance for nitro) groups make theoretical kinetic analysis particularly insightful.

Topological Analysis of Electron Density (e.g., AIM, ELF, LOL) for Bonding Characterization

Topological analysis of the electron density provides a rigorous framework for understanding chemical bonding and the electronic structure of molecules. Methods such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) can be applied to the calculated electron density of this compound.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This allows for an unambiguous definition of atoms within a molecule and the characterization of the bonds between them. For this compound, AIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can reveal the nature of the bonds. For example, the C-F and C-Br bonds would be analyzed to determine their degree of covalent and ionic character. Intramolecular interactions, such as potential hydrogen bonds between the carboxylic acid proton and the adjacent nitro or fluoro group, could also be identified and characterized.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a chemically intuitive picture of electron localization in a molecule. wikipedia.org They are particularly useful for visualizing core electrons, covalent bonds, and lone pairs. rsc.org For this compound, an ELF or LOL analysis would map out regions of high electron localization corresponding to the C-C, C-H, C-Br, C-F, C-N, N-O, C=O, and O-H bonds. It would also clearly show the lone pairs on the oxygen, fluorine, and bromine atoms. These analyses can provide insights into the delocalization of π-electrons in the aromatic ring and how it is affected by the strongly perturbing substituents.

A representative data table from a hypothetical AIM analysis of key bonds in this compound is shown below.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C-Br | 0.185 | +0.05 | Polar Covalent |

| C-F | 0.230 | +0.15 | Highly Polar Covalent |

| C-N (nitro) | 0.295 | -0.65 | Polar Covalent |

| C=O (carboxyl) | 0.380 | -0.95 | Polar Covalent |

This table is illustrative and contains hypothetical data based on typical values for these types of bonds in similar molecules.

Synthetic Utility and Advanced Chemical Building Blocks

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

3-Bromo-6-fluoro-2-nitrobenzoic acid has emerged as a crucial and versatile intermediate in the field of organic chemistry. Its utility stems from the unique arrangement of three distinct functional groups—a carboxylic acid, a nitro group, and two different halogen atoms (bromine and fluorine)—on a benzene (B151609) ring. This specific substitution pattern provides a platform for a wide array of chemical transformations, allowing chemists to construct complex molecular architectures. The strategic positioning of these groups enables selective reactions at different sites of the molecule, making it an ideal starting material for multi-step syntheses.

The presence of electron-withdrawing nitro and fluoro groups, combined with the reactive carboxylic acid and bromo functionalities, makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com For instance, it serves as a key building block in the development of kinase inhibitors, which are a significant class of therapeutic agents used in cancer treatment. The ability to selectively modify each functional group allows for the systematic construction of highly functionalized and stereochemically complex target molecules.

Derivatization Strategies for the Creation of Novel Chemical Entities

The multifunctionality of this compound allows for a variety of derivatization strategies, enabling the creation of a diverse library of novel chemical compounds. These strategies can be broadly categorized by the functional group being modified.

Functionalization at the Carboxyl Group

The carboxylic acid group is a primary site for derivatization, readily undergoing standard transformations to form a range of functional groups. nbinno.com These reactions are fundamental for elongating the carbon chain and introducing new molecular features.

Esterification: Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters. This is a common strategy to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule.

Amide Formation: Coupling with primary or secondary amines, often facilitated by coupling agents, produces amides. This reaction is of particular importance in medicinal chemistry for the synthesis of biologically active compounds. nbinno.com

Conversion to Acid Halides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride. This intermediate can then be used in a variety of subsequent reactions, such as Friedel-Crafts acylations. nbinno.com

| Reaction Type | Reagents | Resulting Functional Group | Significance |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) | Protection, solubility modification |

| Amide Formation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) | Introduction of biological activity |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Activation for further reactions |

Modifications at Halogen and Nitro Positions

The bromine, fluorine, and nitro groups on the aromatic ring offer additional sites for modification, significantly expanding the synthetic possibilities.

Nitro Group Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation or metals in acidic media. nbinno.com This transformation is pivotal as it introduces a nucleophilic site, opening pathways for the synthesis of nitrogen-containing heterocycles and other complex amines. The resulting 2-amino-3-bromo-6-fluorobenzoic acid is a valuable intermediate in its own right.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including alkoxides, thiolates, and amines, to displace the fluorine atom.

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, and alkynyl groups.

| Position | Reaction Type | Typical Reagents | Outcome |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C; or Sn, HCl | Formation of an amino group |

| Fluorine Atom | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-O⁻, R-S⁻) | Displacement of fluorine |

| Bromine Atom | Cross-Coupling (e.g., Suzuki) | Boronic acid, Pd catalyst, Base | Formation of a C-C bond |

Precursor for the Synthesis of Specialized Fluorinated Organic Compounds

The presence of a fluorine atom makes this compound an important precursor for the synthesis of specialized fluorinated organic compounds. tcichemicals.com Organofluorine compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.gov

Starting from this building block, chemists can retain the fluorine atom while modifying other parts of the molecule to create novel fluorinated drugs, agrochemicals, and polymers. nih.gov The strategic placement of fluorine on the aromatic ring can have a profound impact on the biological activity and physical properties of the final product.

Application in the Construction of Diverse Heterocyclic Ring Systems

This compound is a key starting material for the synthesis of a wide variety of heterocyclic ring systems, which are core structures in many pharmaceuticals. msu.edu The combination of the carboxylic acid and the ortho-nitro group is particularly well-suited for the construction of fused heterocyclic systems.

A common strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization with the adjacent carboxylic acid or a derivative thereof. This approach is widely used for the synthesis of:

Quinazolinones: These bicyclic heterocycles are prevalent in medicinal chemistry and exhibit a broad range of biological activities. The synthesis often involves the initial formation of an amino-acid intermediate, which then undergoes cyclization.

Benzoxazinones: Through a similar strategy, the amino-acid intermediate can be cyclized to form benzoxazinone (B8607429) derivatives.

Other Fused Systems: The versatile reactivity of the functional groups allows for the construction of more complex, multi-ring heterocyclic systems through carefully designed synthetic routes.

Design and Synthesis of Ligands for Organometallic Catalysis

While direct applications in ligand synthesis for organometallic catalysis are less commonly reported, the structural features of this compound and its derivatives make them potential candidates for such applications. The presence of multiple heteroatoms (O, N, F, Br) provides potential coordination sites for metal centers.

Through derivatization, ligands with specific electronic and steric properties can be designed. For example, the amino group, obtained after nitro reduction, can be further functionalized to introduce phosphine (B1218219) or other coordinating moieties. The aromatic backbone can be elaborated through cross-coupling reactions to create bidentate or tridentate ligands. The fluorine and bromine atoms can be used to fine-tune the electronic properties of the ligand, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex.

Exploration in Materials Science for the Development of Functional Organic Frameworks

The field of materials science has shown significant interest in the development of functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), due to their high porosity, tunable structures, and potential applications in gas storage, catalysis, and sensing. While direct, extensive research on the integration of this compound into these frameworks is not widely documented in publicly available literature, its molecular structure presents it as a compelling candidate for the synthesis of novel functional materials. The strategic placement of bromo, fluoro, and nitro functional groups on the benzoic acid backbone offers a versatile platform for creating advanced chemical building blocks.

The carboxylic acid group provides a primary coordination site for linking with metal ions or clusters to form MOFs. The presence of halogen atoms (bromine and fluorine) can introduce specific functionalities and influence the resulting framework's properties. For instance, halogenated organic linkers can enhance the framework's stability and modulate its electronic properties. Aryl halides are recognized as versatile building blocks in the synthesis of various organic functional materials. researchgate.net

The nitro group, being strongly electron-withdrawing, can significantly impact the electronic nature of the organic linker and, by extension, the entire framework. This can be advantageous for applications in catalysis and sensing, where electron density plays a crucial role. Nitro-substituted benzoic acids have been successfully employed as organic linkers in the synthesis of MOFs. rsc.orgnih.govrsc.org For example, 4-nitrobenzoic acid has been used to create aluminum-based MOFs, demonstrating that the nitro group is compatible with framework synthesis conditions. rsc.org

The combination of these functional groups in this compound allows for post-synthetic modification, a powerful strategy for introducing additional functionalities into a pre-existing framework. The bromine atom, in particular, can serve as a handle for various cross-coupling reactions to graft new chemical moieties onto the framework's organic linkers.

While specific examples of functional organic frameworks synthesized directly from this compound are not detailed in the available research, the known reactivity of its constituent functional groups allows for the projection of its potential utility. The following table provides a hypothetical illustration of the types of functional organic frameworks that could be developed using this compound as a building block, based on the properties of frameworks constructed from analogous substituted benzoic acids.

| Framework Type | Potential Metal Node | Anticipated Properties | Potential Applications |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Zn(II), Cu(II), Zr(IV) | High thermal stability, tunable porosity, enhanced gas selectivity due to polar functional groups. | CO2 capture, selective gas separation, heterogeneous catalysis. |

| Covalent Organic Framework (COF) | Boronic acid or amine-based co-monomers | Crystalline porosity, defined pore environment, potential for charge transport. | Organic electronics, chemical sensing, drug delivery. |

| Porous Polymer Network (PPN) | Self-condensation or cross-linking reactions | Amorphous to semi-crystalline structure, high surface area, good chemical resistance. | Adsorption of pollutants, support for catalysts. |

The development of functional organic materials is a rapidly advancing area of research. deliuslab.com The synthesis and characterization of frameworks derived from this compound would be a valuable contribution to this field, potentially leading to materials with unique and desirable properties for a range of technological applications.

Conclusion and Future Research Directions

Summary of Current Research Progress and Knowledge Gaps for 3-Bromo-6-fluoro-2-nitrobenzoic Acid

A comprehensive review of scientific literature indicates that dedicated research focusing specifically on this compound is limited. The primary knowledge gap is the absence of published synthesis, characterization, and reactivity data for this particular isomer. Most available research focuses on structurally related compounds. For instance, synthetic routes for isomers like 6-bromo-3-fluoro-2-nitrobenzoic acid have been detailed in patent literature, typically involving nitration and bromination sequences. vulcanchem.com However, the precise arrangement of the bromo, fluoro, and nitro substituents on the benzoic acid ring in the title compound is unique and is expected to impart distinct chemical and physical properties.

The electronic effects of the substituents—the electron-withdrawing nature of the nitro and fluoro groups and the inductive/resonance effects of the bromo group—are highly dependent on their positions. Therefore, one cannot simply extrapolate the properties and reactivity of this compound from its known isomers. This underscores the critical need for dedicated experimental and theoretical studies to elucidate its fundamental characteristics. The current state of research is thus defined more by what is unknown than what is known, presenting a clear opportunity for original investigation.

Identification of Emerging Synthetic Methodologies and Green Chemistry Applications

Future synthesis of this compound could benefit from emerging methodologies that prioritize efficiency and sustainability. Traditional multi-step syntheses for halogenated aromatics often involve harsh conditions and the use of hazardous reagents. google.com Modern approaches offer greener alternatives.

One promising area is the application of solvent-free or catalyst-free reaction conditions. For example, the synthesis of 3-bromobenzoic acid has been successfully demonstrated using sonication, which can enhance reaction rates and reduce waste. ijisrt.com Such techniques could potentially be adapted for the synthesis of more complex molecules like this compound. Another sustainable approach involves the liquid-phase oxidation of the corresponding halogenated toluene (B28343) using oxygen in the presence of catalysts, which can provide high yields and purity while minimizing corrosive byproducts. google.com

Furthermore, the field of biocatalysis offers innovative green chemistry pathways. The use of halogenating enzymes, for instance, allows for the selective incorporation of halogens under ambient conditions with non-hazardous reagents. researchgate.net Research into engineering specific halogenases could lead to a direct and environmentally benign synthesis of this compound or its precursors.

| Methodology | Potential Advantages for Synthesis |

| Sonication | Increased reaction rates, reduced energy consumption, potential for solvent-free conditions. ijisrt.com |

| Catalytic Liquid-Phase Oxidation | High yield and purity, use of oxygen as an oxidant, reduced corrosiveness. google.com |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, environmentally friendly reagents. researchgate.net |

Opportunities in Advanced Characterization Techniques for Structural Insights

Given the lack of data, the initial characterization of this compound would involve a suite of standard spectroscopic techniques. Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the molecular structure. Spectroscopic data is available for isomers like 2-bromo-3-fluoro-6-nitrobenzoic acid, providing a comparative reference. chemicalbook.comchemicalbook.com

Beyond basic confirmation, advanced characterization techniques offer deeper structural insights. Single-crystal X-ray diffraction would be invaluable for unambiguously determining the solid-state structure, including bond lengths, bond angles, and the conformation of the carboxylic acid and nitro groups relative to the aromatic ring. This technique would also reveal crucial information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Studying the self-association of substituted benzoic acids in solution using a combination of FTIR, NMR, and molecular dynamics simulations can provide insights into the formation of dimers and other aggregates. ucl.ac.ukacs.org Understanding these pre-nucleation species is critical for controlling crystallization processes and predicting polymorphism, an important consideration for pharmaceutical and materials science applications.

Frontier Areas in Computational Chemistry and Rational Design of Derivatives

Computational chemistry provides powerful tools to investigate the properties of this compound before its synthesis and to guide the development of its derivatives. Density Functional Theory (DFT) is a particularly useful method for this purpose.

DFT calculations can be employed to predict a range of fundamental properties, including:

Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths and angles.

Electronic Properties: Calculation of HOMO/LUMO energies to understand its electronic behavior and reactivity.

Spectroscopic Data: Simulation of NMR and IR spectra to aid in the interpretation of experimental results.

Acidity: Theoretical prediction of the gas-phase acidity (ΔacidG°) based on the electronic effects of the substituents. nih.gov

These computational insights are foundational for the rational design of new molecules. By modeling how changes to the substitution pattern affect the molecule's electronic properties and reactivity, researchers can design derivatives with tailored characteristics. For example, the Fukui function can be calculated to predict the most likely sites for electrophilic or nucleophilic attack, guiding further synthetic transformations. nih.gov This predictive power accelerates the discovery of new compounds with desired activities, such as potential dual inhibitors for anti-apoptotic proteins, where substituted benzoic acids have shown promise as a core scaffold. nih.gov

Potential for Expanding Synthetic Applications in Unexplored Chemical Spaces

The unique arrangement of functional groups in this compound makes it a potentially versatile building block for organic synthesis. Nitroaromatic compounds and their halogenated derivatives are well-established precursors in the production of a wide array of materials, including pharmaceuticals, agrochemicals, and dyes. asm.orgnbinno.com

The three distinct functional groups on the scaffold offer multiple avenues for chemical modification:

Carboxylic Acid Group: Can be readily converted into esters, amides, or acid halides, serving as a handle for constructing larger molecules. nbinno.com

Nitro Group: Can be reduced to an amino group, which is a key precursor for the synthesis of various heterocyclic compounds and can participate in a wide range of coupling reactions. nbinno.com

Bromo and Fluoro Groups: Can be subjected to nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents onto the aromatic ring.

This multi-functional nature means that this compound could serve as a starting material for the synthesis of novel, complex molecules. Its derivatives could be explored for biological activity, potentially leading to new therapeutic agents or agrochemicals. The strategic combination of these functional groups in a single molecule opens the door to unexplored chemical spaces and the creation of libraries of novel compounds for high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.